molecular formula C6H11F3N2O2 B592696 2,2,2-Trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide CAS No. 364056-54-2

2,2,2-Trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide

Cat. No. B592696
M. Wt: 200.161
InChI Key: AZWPFBJNQRPPDJ-UHFFFAOYSA-N
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Patent
US06297260B1

Procedure details

2-(2-aminoethylamino)ethanol (10 g, 96.01 mmol) was added via syringe to a stirred solution of ethyl trifluoroacetate (13.64 g, 96.01 mmol) in dry Et2O (30 mL) at 0° C. The resulting solution was stirred at room temperature for 2 hours by which time a white precipitate had formed. The precipitate was removed by filtration, washed with Et2O (100 mL), and dried in vacuo for 3 hours to afford the title compound (13.6 g, 100%). 1H NMR (300 MHz, CDCl3) δ (t, J=5.1 Hz, 2H), 3.45 (t, J=5.6 Hz, 2H), 2.86 (t, J=5.6 Hz, 2H), 2.78 (t, J=4.9 Hz, 2H), 2.22 (br s, 2H); mass spectrum (API-TIS) m/z 201 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.64 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][OH:7].[F:8][C:9]([F:16])([F:15])[C:10](OCC)=[O:11]>CCOCC>[F:8][C:9]([F:16])([F:15])[C:10]([NH:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][OH:7])=[O:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NCCNCCO
Name
Quantity
13.64 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 2 hours by which time a white precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had formed
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
WASH
Type
WASH
Details
washed with Et2O (100 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C(=O)NCCNCCO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.